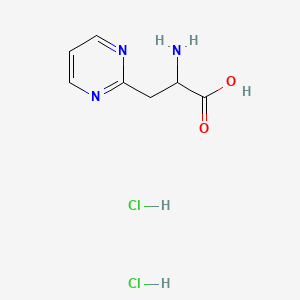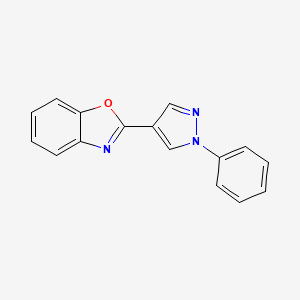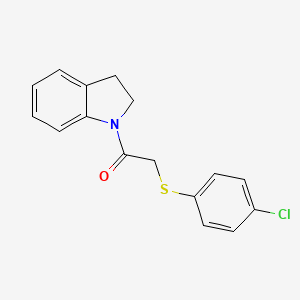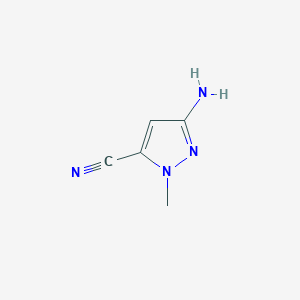
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride is C7H11Cl2N3O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 . This information can be used to understand the molecular structure of the compound.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Pyrimidine derivatives play a crucial role in medicinal chemistry and drug development due to their diverse biological activities. For instance, pyrimidinone and pyridyl alpha-amino acids have been synthesized for the evaluation of their structure-activity relationships in the context of protein kinase C inhibitors. This exploration offers insights into the potential therapeutic applications of pyrimidine derivatives in treating various diseases (Dondoni et al., 2003).
Antimicrobial Applications
The synthesis of novel pyrimidine derivatives has shown promising antimicrobial properties. For example, pyrimidinones, oxazinones, and their derivatives have been developed as antimicrobial agents using citrazinic acid as a starting material. These compounds have demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid, highlighting their potential in addressing microbial resistance (Hossan et al., 2012).
Supramolecular Chemistry
Pyrimidine derivatives have also found applications in supramolecular chemistry. For instance, novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization with diaza-crowns, leading to the formation of hydrogen-bonded supramolecular assemblies. These studies reveal the potential of pyrimidine derivatives in creating complex structures with specific properties, useful for various applications including materials science and nanotechnology (Fonari et al., 2004).
Heterocyclic Synthesis
Pyrimidines serve as crucial intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from chloro-formyl pyrimidines, primary amines, and aldehydes demonstrates the versatility of pyrimidines in organic synthesis. This methodology has been applied to create a diverse library of compounds, showcasing the significance of pyrimidines in developing new chemical entities with potential biological activities (Xiang et al., 2011).
Propriétés
IUPAC Name |
2-amino-3-pyrimidin-2-ylpropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-5(7(11)12)4-6-9-2-1-3-10-6;;/h1-3,5H,4,8H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAKKNMSGAQCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride | |
CAS RN |
1955506-62-3 |
Source


|
| Record name | 2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B2890698.png)
![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)





![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)




